molecular formula C21H21N5O2S2 B2658133 N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-22-0

N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2658133
CAS RN: 847400-22-0
M. Wt: 439.55
InChI Key: ZNLHHLVBUCWQIU-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N5O2S2 and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Routes and Biological Activities

Researchers have developed innovative synthetic routes to produce a variety of heterocyclic derivatives, including 1,3,4-oxadiazole and thiadiazole compounds, which exhibit significant biological activities such as α-glucosidase inhibition, promising for diabetes treatment (Iftikhar et al., 2019). These studies often involve multi-step synthesis processes utilizing common raw materials to achieve the desired functionalized heterocyclic systems.

Antimicrobial and Anticancer Potential

The antimicrobial and anticancer activities of synthesized compounds have been a focal point of research. For instance, thiazolidin-4-one derivatives and 1,3,4-thiadiazol-2-yl acetamide derivatives have been evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens, showing considerable inhibitory effects (Baviskar et al., 2013). Additionally, some compounds have demonstrated potent anticancer activities, highlighting their potential as therapeutic agents against various cancer cell lines (Yurttaş et al., 2015).

Enzyme Inhibition for Neurodegenerative Diseases

The inhibition of enzymes such as acetylcholinesterase and butyrylcholinesterase by novel triazole derivatives suggests therapeutic potential for the treatment of neurodegenerative diseases like Alzheimer's. The synthesized compounds have been assessed for their inhibitory activities, revealing moderate to good efficacy, which supports further investigation into their use as therapeutic agents (Riaz et al., 2020).

Physicochemical Properties and Drug Design

The synthesis and evaluation of novel heterocyclic compounds also extend to studying their physicochemical properties, complexing abilities, and their potential as ligands in drug design. Such studies are crucial for understanding how these compounds interact with biological targets and their suitability for further development into therapeutic drugs. For example, the synthesis of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates explores their potential in membrane processes as sodium cation carriers, indicating a broader application in chemical and pharmaceutical research (Kosterina et al., 2004).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S2/c1-13-7-6-8-15(14(13)2)22-19(27)12-29-20-24-23-18(25(20)3)11-26-16-9-4-5-10-17(16)30-21(26)28/h4-10H,11-12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLHHLVBUCWQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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